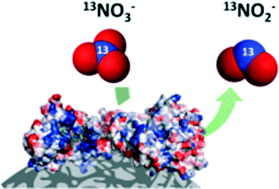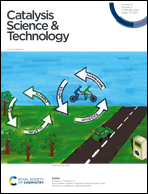Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
Catalysis Science & Technology Pub Date: 2015-02-23 DOI: 10.1039/C5CY00179J
Abstract
The continuous progress of nuclear imaging techniques demands the development and implementation of efficient, clean and sustainable synthetic routes for the preparation of novel radiotracers. This is especially challenging in the context of radiotracers labelled with short-lived positron emitters such as nitrogen-13. Biocatalysis can offer attractive alternatives to conventional chemistry, because enzymes present exquisite chemical selectivity and high turnover numbers. However, enzymes have been poorly exploited in the area of radiochemistry. Herein, we present the design and fabrication of a heterogeneous biocatalyst suitable for the reduction of [13N]NO3− to [13N]NO2−. A eukaryotic nitrate reductase from Aspergillus niger was immobilized on different carriers and immobilization parameters were determined. Optimal results were obtained for agarose beads activated with a positively charged tertiary amino group (Ag-DEAE). The immobilized preparation was 12-fold more thermostable than the soluble enzyme. Biochemical characterization of the immobilized enzyme showed interesting thermally-induced hyperactivation driven by the interaction between the enzyme and the carrier. The heterogeneous biocatalyst could be re-used up to 7 reaction cycles while preserving its initial activity. Finally, to demonstrate the potential of this heterogeneous biocatalyst in the context of radiochemistry, radiosynthesis of S-[13N]nitrosoglutathione was carried out using the enzymatically produced [13N]NO2− as the labelling agent.


Recommended Literature
- [1] Dual functional sp2 carbon-conjugated covalent organic frameworks for fluorescence sensing and effective removal and recovery of Pd2+ ions†
- [2] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [3] Optimized preparation and regeneration of MFI type base catalysts for d-glucose isomerization in water†
- [4] Synthesis of thyminyl stilbazoles and their photo-reactivity†
- [5] Iridium-catalyzed asymmetric hydroalkynylation reactions of oxabenzonorbornadienes†
- [6] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [7] A flexible metallic actuator using reduced graphene oxide as a multifunctional component†
- [8] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [9] Inside back cover
- [10] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 185056-83-1
-
CAS no.: 175696-73-8
-
CAS no.: 13446-44-1
-
CAS no.: 11100-24-6
-
CAS no.: 1467-16-9
-
CAS no.: 16742-48-6









